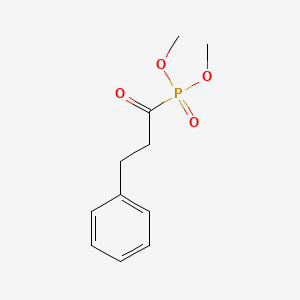

Dimethyl (3-phenylpropanoyl)phosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl (3-phenylpropanoyl)phosphonate is an organophosphorus compound with the molecular formula C11H15O4P. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 242.21 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl (3-phenylpropanoyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium or copper catalysts in cross-coupling reactions with aryl and vinyl halides has been reported to achieve high yields in a short reaction time . Additionally, electrochemical cross-coupling reactions using nickel catalysts have been employed for large-scale preparations .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl (3-phenylpropanoyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.

Substitution: Nucleophilic substitution reactions with aryl halides or boronic acids to form aryl phosphonates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium or copper catalysts are often employed in cross-coupling reactions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Aryl phosphonates.

Aplicaciones Científicas De Investigación

Dimethyl (3-phenylpropanoyl)phosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Mecanismo De Acción

The mechanism of action of dimethyl (3-phenylpropanoyl)phosphonate involves its interaction with molecular targets and pathways. As a phosphonate ester, it can inhibit enzymes by mimicking the transition state of phosphate esters, thereby blocking the enzyme’s active site . This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparación Con Compuestos Similares

Dimethyl (3-phenylpropanoyl)phosphonate can be compared with other similar compounds, such as:

Dimethyl methylphosphonate: Used as a flame retardant and plasticizer.

Diethyl (3-phenylpropanoyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.

Dimethyl (2-phenylethyl)phosphonate: Similar structure but with a different alkyl chain length.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Actividad Biológica

Dimethyl (3-phenylpropanoyl)phosphonate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of phosphonates, characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group. The specific structure includes a phenyl group attached to a propanoyl moiety, contributing to its unique biological properties.

Biological Activity Overview

Phosphonates are known for their diverse biological activities, including antiviral, antitumor, and antimicrobial effects. This compound has been studied for its potential as a therapeutic agent in various medical applications.

Anticancer Properties

Recent studies have explored the anticancer potential of various phosphonates. For example, aminated phosphonates have demonstrated anti-pancreatic cancer activity at low micromolar concentrations. Although direct studies on this compound are scarce, the encouraging results from related compounds indicate a need for further investigation into its anticancer properties.

Case Studies

- Antiviral Efficacy : In a study involving related phosphonates, compounds demonstrated significant inhibition of viral replication in cell cultures. This suggests that this compound may also exhibit similar antiviral effects.

- Anticancer Activity : A study on aminated phosphonates showed that modifications in the molecular structure could enhance anticancer activity. This highlights the importance of structural variations in developing effective therapeutic agents.

Data Tables

| Activity Type | Compound | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | Cyclic Cidofovir Prodrugs | 0.1 - 0.5 | |

| Anticancer | Aminated Cyclopropyl Phosphonates | 45 | |

| Antimicrobial | Trimethyl-Substituted Phosphonium | 0.78 |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar phosphonates have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.

- Cell Membrane Interaction : The cationic nature of phosphonates allows them to interact with cell membranes, potentially enhancing cellular uptake and bioavailability.

Propiedades

IUPAC Name |

1-dimethoxyphosphoryl-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBRPJRYJDTVCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=O)CCC1=CC=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503451 |

Source

|

| Record name | Dimethyl (3-phenylpropanoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55339-95-2 |

Source

|

| Record name | Dimethyl (3-phenylpropanoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.